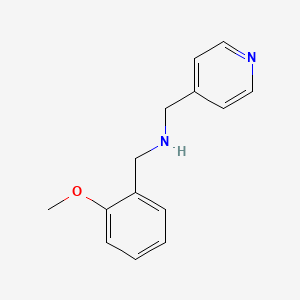
Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- is a complex inorganic compound that features zirconium as its central element This compound is notable for its unique coordination chemistry, where zirconium is bonded to two carbonate groups and two hydroxyl groups, with diammonium ions balancing the charge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- typically involves the reaction of zirconium salts with ammonium carbonate in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
Zr4++2(NH4)2CO3+2H2O→(NH4)2[Zr(CO3)2(OH)2]+4NH4+
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of zirconium oxychloride as a starting material. The process includes dissolving zirconium oxychloride in water, followed by the addition of ammonium carbonate under stirring. The reaction mixture is then heated to promote the formation of the zirconate complex. The product is isolated by filtration and washed with water to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The zirconium center can participate in redox reactions, although it is typically in a stable oxidation state of +4.
Substitution Reactions: The carbonate and hydroxyl ligands can be substituted by other ligands under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of zirconium hydroxide and carbon dioxide.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, can be used to study the redox behavior of the compound.
Acids and Bases: Strong acids or bases can induce ligand substitution or hydrolysis reactions.
Temperature and pH: Reaction conditions such as temperature and pH are crucial in determining the pathway and products of the reactions.
Major Products Formed
Zirconium Hydroxide: Formed during hydrolysis.
Carbon Dioxide: Released during the decomposition of carbonate groups.
Substituted Zirconate Complexes: Formed during ligand substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of other zirconium-based materials. It is also studied for its coordination chemistry and potential catalytic properties.
Biology and Medicine
While direct applications in biology and medicine are limited, the compound’s derivatives are explored for their potential use in biomedical imaging and as contrast agents due to zirconium’s favorable properties.
Industry
In industry, Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- is used in the production of advanced ceramics and materials with high thermal stability. It is also investigated for its potential use in environmental remediation processes.
Mecanismo De Acción
The mechanism of action of Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- involves its ability to coordinate with various ligands and participate in redox reactions. The molecular targets include other metal ions and organic molecules that can interact with the zirconium center. The pathways involved often include ligand exchange and redox processes, which can lead to the formation of new complexes and materials.
Comparación Con Compuestos Similares
Similar Compounds
Zirconium Oxychloride: A common precursor for zirconium compounds.
Zirconium Hydroxide: A product of hydrolysis reactions involving zirconium complexes.
Zirconium Carbonate: Another zirconium-based compound with carbonate ligands.
Uniqueness
Zirconate(2-), bis(carbonato(2-)-kappaO)dihydroxy-, diammonium, (T-4)- is unique due to its specific coordination environment and the presence of both carbonate and hydroxyl ligands. This combination imparts distinct chemical properties, making it valuable for specific applications in materials science and catalysis.
Propiedades
Número CAS |
68309-95-5 |
|---|---|
Fórmula molecular |
C2H6NO8Zr- |
Peso molecular |
263.30 g/mol |
Nombre IUPAC |
azanium;zirconium(4+);dicarbonate;dihydroxide |
InChI |
InChI=1S/2CH2O3.H3N.2H2O.Zr/c2*2-1(3)4;;;;/h2*(H2,2,3,4);1H3;2*1H2;/q;;;;;+4/p-5 |
Clave InChI |
WMWGENDUKCKKFU-UHFFFAOYSA-I |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[OH-].[OH-].[Zr+4] |
SMILES canónico |
C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[OH-].[OH-].[Zr+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23R,24R)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B1583929.png)
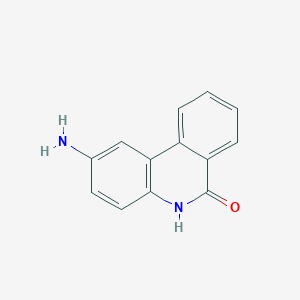
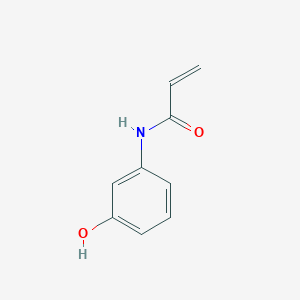
![Silane, [1,1'-biphenyl]-3-yltrimethyl-](/img/structure/B1583934.png)
![7-Nitrobenzo[d]thiazole](/img/structure/B1583935.png)
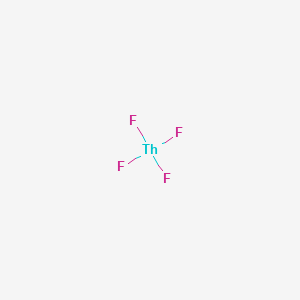

![Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-](/img/structure/B1583939.png)
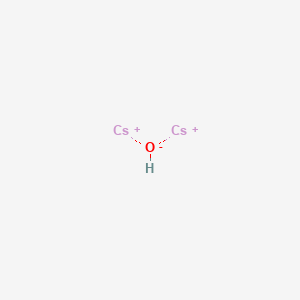
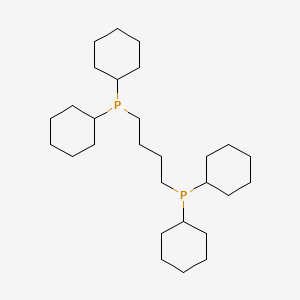
![3-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1583945.png)
![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)
![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
